N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)-2-methoxynicotinamide
Description
Properties
IUPAC Name |
N-[3-[2-(2,4-difluoroanilino)-1,3-thiazol-4-yl]phenyl]-2-methoxypyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F2N4O2S/c1-30-21-16(6-3-9-25-21)20(29)26-15-5-2-4-13(10-15)19-12-31-22(28-19)27-18-8-7-14(23)11-17(18)24/h2-12H,1H3,(H,26,29)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNRKQWFKQXNSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NC2=CC=CC(=C2)C3=CSC(=N3)NC4=C(C=C(C=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F2N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities. They have been used as starting materials for the synthesis of a wide range of heterocyclic analogues with promising therapeutic roles.
Mode of Action
Thiazole derivatives have been reported to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
The solubility of thiazole, a component of this compound, in water, alcohol, and ether, may influence its bioavailability.
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects.
Action Environment
The solubility of thiazole, a component of this compound, in various solvents may suggest that its action could be influenced by the solvent environment.
Biological Activity
N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)-2-methoxynicotinamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, a difluorophenyl group, and a nicotinamide moiety. The molecular formula is , with a molecular weight of approximately 389.4 g/mol. The presence of multiple heterocycles and functional groups suggests significant biological activity.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 389.4 g/mol |
| Key Functional Groups | Thiazole, Nicotinamide |
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit notable antimicrobial activity, particularly against resistant strains of bacteria such as Mycobacterium tuberculosis. The thiazole component is critical for this activity, as it has been shown to interfere with bacterial biosynthesis pathways.
Anticancer Activity
This compound has also been studied for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
The compound's mechanism involves the inhibition of key enzymes involved in cellular metabolism and signaling pathways. Molecular docking studies have demonstrated its potential to bind effectively to targets such as farnesyl diphosphate synthase, which plays a crucial role in protein prenylation—a process essential for the function of several oncogenic proteins.
Study 1: Antimicrobial Efficacy
A study evaluated the efficacy of this compound against various strains of Mycobacterium tuberculosis. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, suggesting strong antitubercular potential.
Study 2: Anticancer Activity
In vitro studies on human cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. At concentrations above 5 µM, there was a notable increase in caspase-3 activity, indicating activation of apoptotic pathways. Furthermore, flow cytometry analysis showed cell cycle arrest at the G1 phase.
Comparative Analysis with Similar Compounds
Compounds structurally related to this compound were compared based on their biological activities:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| N-phenyl-5-(2-(p-tolylamino)thiazol-4-yl)isoxazole-3-carboxamide | Antitubercular | High activity against resistant strains |
| N-(pyridin-2-yl)-5-(2-(p-tolylamino)thiazol-4-yl)isoxazole-3-carboxamide | Antimicrobial | Selective over eukaryotic cells |
| Substituted indole derivatives | Antiviral, anticancer | Broad spectrum activity |
Comparison with Similar Compounds
Research Findings and Implications
- Pharmacological Potential: The thiazole-difluorophenyl scaffold is prevalent in MCHR1 antagonists (e.g., FE@SNAP, IC₅₀ values in nanomolar range) , suggesting the target compound may share similar receptor-binding capabilities.
- Synthetic Challenges : The presence of multiple aromatic rings and fluorine atoms may complicate synthesis, necessitating optimization strategies used for analogues like SNAP-acid .
Preparation Methods
Preparation of 2-Methoxynicotinic Acid
2-Methoxynicotinic acid serves as the foundational building block. It is typically synthesized via:
- Direct methoxylation of nicotinic acid derivatives using methylating agents (e.g., dimethyl sulfate) under basic conditions.
- Regioselective O-methylation of 2-hydroxynicotinic acid with methyl iodide in the presence of potassium carbonate.
Optimization Insight :
Conversion to Acid Chloride
Activation of the carboxylic acid is achieved via:
$$
\text{2-Methoxynicotinic acid} \xrightarrow{\text{SOCl}_2, \text{reflux}} \text{2-Methoxynicotinoyl chloride}
$$
Conditions :
Synthesis of 3-(2-((2,4-Difluorophenyl)amino)thiazol-4-yl)phenylamine
Thiazole Ring Formation via Hantzsch Synthesis
The thiazole core is constructed by reacting a thiourea with an α-bromo ketone :
Step 1: Synthesis of N-(2,4-Difluorophenyl)thiourea
$$
\text{2,4-Difluoroaniline} + \text{NH}_4\text{SCN} \xrightarrow{\text{HCl, EtOH}} \text{Thiourea derivative}
$$
Conditions :
Step 2: Cyclocondensation with α-Bromo Ketone
$$
\text{Thiourea} + \text{3-(Bromoacetyl)phenylamine} \xrightarrow{\text{EtOH, reflux}} \text{Thiazole intermediate}
$$
Optimization :
Functionalization of the Thiazole Ring
Amination at C2 :
The 2-position of the thiazole is aminated via nucleophilic substitution with 2,4-difluoroaniline:
$$
\text{Thiazole bromide} + \text{2,4-Difluoroaniline} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target intermediate}
$$
Conditions :
Amide Bond Formation: Final Coupling Step
The nicotinoyl chloride is coupled to the aryl amine under Schotten-Baumann conditions:
$$
\text{2-Methoxynicotinoyl chloride} + \text{3-(2-((2,4-Difluorophenyl)amino)thiazol-4-yl)phenylamine} \xrightarrow{\text{Base, DCM}} \text{Target compound}
$$
Protocol :
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
- Base : Triethylamine (2.5 eq) or pyridine.
- Temperature : 0°C to room temperature, 2–4 h.
- Yield : 80–88% after recrystallization (EtOAc/hexane).
Alternative Synthetic Routes and Methodologies
One-Pot Thiazole and Amide Formation
A streamlined approach combines thiazole synthesis and amidation in a single reactor:
- In situ generation of the thiourea and α-bromo ketone.
- Concurrent amidation using EDCl/HOBt coupling agents.
Advantages :
Microwave-Assisted Synthesis
Accelerates thiazole cyclization and amidation:
- Conditions : 150°C, 30 min, microwave irradiation.
- Yield improvement : 10–15% compared to conventional heating.
Analytical Characterization and Validation
Critical data for intermediates and final product :
| Parameter | Value | Method |
|---|---|---|
| 1H NMR (DMSO-d6) | δ 8.45 (s, 1H, NH), 7.92–7.12 (m, 8H) | 400 MHz, |
| HPLC Purity | >99% | C18 column, MeCN/H2O |
| Melting Point | 182–184°C | Capillary method |
Industrial-Scale Considerations
Solvent Recovery and Waste Management
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)-2-methoxynicotinamide?
- Methodology :
- Step 1 : React 2-amino-4-substituted thiazole intermediates with acetonitrile in the presence of anhydrous AlCl₃ to form the thiazole core .
- Step 2 : Couple the thiazole intermediate with a nicotinamide derivative under controlled conditions (e.g., DMF solvent, 60–80°C, 12–24 hours) using carbodiimide-based coupling agents .
- Key Conditions :
- Temperature : Maintain 60–80°C to avoid side reactions.
- Solvent : Use polar aprotic solvents (DMF, dichloromethane) for solubility and reaction efficiency .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) .
- Characterization :
- NMR : Confirm regiochemistry via ¹H-NMR (e.g., δ 3.8 ppm for methoxy groups) and ¹³C-NMR .
- MS : Validate molecular weight (e.g., m/z 430.2 [M+1] for related compounds) .
Q. How can researchers ensure the structural integrity of the compound during synthesis?
- Analytical Techniques :
- TLC : Monitor reaction progress using ethyl acetate/hexane (1:1) as mobile phase .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1667 cm⁻¹ for amides) .
- Elemental Analysis : Compare experimental vs. theoretical C/H/N ratios (e.g., C: 53.1% vs. 54.21% observed) .
Advanced Research Questions
Q. How can contradictions in biological activity data be resolved?
- Approach :
- Dose-Response Studies : Test across multiple concentrations (e.g., 0.1–100 µM) to identify EC₅₀/IC₅₀ values .
- Structural Analog Comparison : Compare with derivatives lacking the 2,4-difluorophenyl group to isolate activity contributions .
- Mechanistic Profiling : Use kinase inhibition assays or receptor-binding studies to confirm target specificity .
Q. What strategies improve the pharmacokinetic properties of this compound?
- Structural Modifications :
- Solubility : Introduce polar substituents (e.g., sulfonyl or morpholine groups) on the phenyl ring .
- Bioavailability : Design prodrugs by masking the methoxy group with enzymatically cleavable protectors (e.g., acetyl) .
- In Silico Optimization : Use logP and PSA calculations to predict membrane permeability .
Q. How can computational methods aid in target identification?
- Molecular Docking : Screen against kinase domains (e.g., EGFR or VEGFR) using AutoDock Vina .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) .
Q. What structural features correlate with enhanced anticancer activity?
- SAR Insights :
- Thiazole Ring : Critical for ATP-binding pocket interactions in kinases .
- 2,4-Difluorophenyl Group : Enhances metabolic stability and hydrophobic interactions .
- Methoxy Nicotinamide : Modulates electronic effects, improving binding affinity .
- Table : Comparative Activity of Analogues
| Derivative | Modification | IC₅₀ (µM) | Target |
|---|---|---|---|
| A | No fluorine | 45.2 | EGFR |
| B | 2,4-diF | 12.7 | EGFR |
| C | Methoxy → Cl | 28.9 | VEGFR |
| Data adapted from |
Methodological Best Practices
- Reaction Optimization : Systematically vary solvents (DMF vs. THF) and temperatures to maximize yield .
- Data Reproducibility : Use inert atmospheres (N₂/Ar) for oxidation-sensitive steps .
- Contradiction Resolution : Cross-validate biological assays (e.g., MTT vs. apoptosis assays) to confirm activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
